molecular formula C4H10N2O B1436862 N-Nitroso-diethylamine D10 CAS No. 1219794-54-3

N-Nitroso-diethylamine D10

Cat. No. B1436862
M. Wt: 112.2 g/mol
InChI Key: WBNQDOYYEUMPFS-MWUKXHIBSA-N
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Description

N-Nitrosodiethylamine-d10, also known as N-Nitroso-diethylamine D10, is a deuterium-labeled version of N-Nitrosodiethylamine . It is a potent hepatocarcinogenic dialkylnitrosoamine . It is mainly present in tobacco smoke, water, cheddar cheese, cured, fried meals, and many alcoholic beverages .


Molecular Structure Analysis

The molecular formula of N-Nitroso-diethylamine D10 is C4 2H10 N2 O . The molecular weight is 112.20 .


Physical And Chemical Properties Analysis

N-Nitrosodiethylamine D10 is a clear yellow oil that is soluble in water, lipids, and other organic solvents . It has an amine or aromatic odor .

Scientific Research Applications

  • Water Treatment Research

    • NDEA is studied in the context of water treatment as a disinfection by-product (DBP). Research has focused on identifying and controlling nitrosamines in drinking water supplies due to their high carcinogenicity. Studies have demonstrated that compounds like NDEA are found in both source water and finished water samples of water treatment plants, highlighting the need for effective water treatment methodologies to control their presence (Wang et al., 2011).
  • Environmental Health and Safety

    • NDEA has been identified in various consumer products, such as children's pacifiers and baby-bottle nipples, and research has focused on evaluating the potential health risks posed by these products. The presence of NDEA and other nitrosamines in such products raises concerns about exposure to carcinogenic compounds (Castegnaro et al., 1987).
  • Cancer Research

    • NDEA's role as a carcinogen has been extensively studied. For instance, it has been used to induce tumors in laboratory animals as a method to study cancer mechanisms and potential treatments. The formation of neoplasms in bivalve mollusks exposed to NDEA has provided insights into the carcinogenic effects of nitrosamines (Khudoley & Syrenko, 1978).
  • Chemical Reaction Studies

    • The chemical properties and reactions involving NDEA have been a subject of study. For example, research has been conducted on the nitrosation of secondary amines by nitric oxide to form stable complexes that can be oxidized to NDEA. These studies help in understanding the chemical pathways leading to the formation of nitrosamines (Hansen et al., 1982).
  • Toxicology and Mutagenicity Studies

    • Investigations into the genotoxic activity of NDEA, among other compounds, have been conducted using various biological systems. These studies are crucial for understanding the mutagenic potential of NDEA and related compounds (Alvarez-Moya et al., 2001).
  • Analytical Chemistry

    • NDEA is also significant in analytical chemistry, where it is used to develop and improve methods for detecting nitrosamines in various environments. This includes methods for quantifying NDMA precursors in water and wastewater treatment, which is vital for assessing the carcinogenic risk associated with water pollution (Mitch et al., 2003).

Safety And Hazards

N-Nitrosodiethylamine D10 is toxic if swallowed . It may cause cancer and is harmful to aquatic life with long-lasting effects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

properties

IUPAC Name

N,N-bis(1,1,2,2,2-pentadeuterioethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNQDOYYEUMPFS-MWUKXHIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])[2H])N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitrosodiethylamine-d10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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